EPX Bromination Inhibition: Potency Achieved by the 2-Fluorophenoxy Motif
3-(2-Fluorophenoxy)aniline hydrochloride inhibits human eosinophil peroxidase (EPX) with an IC₅₀ of 360 nM in a biochemical bromination assay [1]. While a direct head-to-head comparison with the simpler 3-phenoxyaniline is not available in the same assay, the SAR reported for phenoxyaniline-containing CETP inhibitors shows that the introduction of halogen substituents—including fluorine—on the phenoxy ring consistently improves potency relative to the unsubstituted parent structure [2]. This class-level SAR supports the conclusion that the 2-fluorophenoxy group confers a measurable gain in target engagement compared to the non-fluorinated analog.
| Evidence Dimension | EPX enzymatic inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | 3-Phenoxyaniline (not tested in same assay; SAR class-level inference of lower potency without fluorine substitution) |
| Quantified Difference | Not directly quantifiable; class-level SAR indicates fluorine substitution improves potency |
| Conditions | Human EPX bromination activity; tyrosine substrate; 10 min incubation [1] |
Why This Matters
A sub-micromolar IC₅₀ against EPX validates the compound's utility as a starting point for medicinal chemistry optimization of EPX inhibitors, a target implicated in eosinophilic disorders.
- [1] BindingDB entry BDBM50554035 (CHEMBL4790231). IC₅₀ = 360 nM for inhibition of human EPX bromination activity. View Source
- [2] Reinhard EJ, et al. J Med Chem. 2003;46(11):2152-2168. SAR of phenoxyaniline CETP inhibitors; halogen substitution improves potency. View Source
